C21H23ClFN5O3

Description

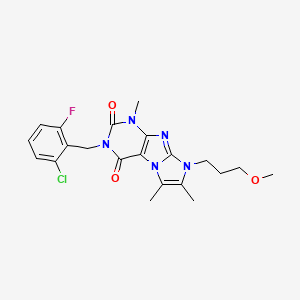

C21H23ClFN5O3 is a halogenated organic compound characterized by a complex structure incorporating chlorine (Cl), fluorine (F), and a heterocyclic framework. Its molecular weight is approximately 447.89 g/mol, derived from its formula: 21 carbon, 23 hydrogen, 1 chlorine, 1 fluorine, 5 nitrogen, and 3 oxygen atoms.

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN5O3/c1-12-13(2)28-17-18(24-20(28)26(12)9-6-10-31-4)25(3)21(30)27(19(17)29)11-14-15(22)7-5-8-16(14)23/h5,7-8H,6,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWZAZMPNWTWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetirizine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroformate, followed by hydrolysis and subsequent reactions to form the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane and ethanol.

Industrial Production Methods: In industrial settings, cetirizine is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Cetirizine undergoes various chemical reactions, including:

Oxidation: Cetirizine can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert cetirizine into its reduced forms.

Substitution: Cetirizine can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cetirizine derivatives, while substitution reactions can produce various substituted cetirizine compounds.

Scientific Research Applications

Cetirizine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.

Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

Medicine: Widely used in clinical research for the treatment of allergic conditions and its pharmacokinetics and pharmacodynamics.

Industry: Utilized in the formulation of various pharmaceutical products for allergy relief.

Mechanism of Action

Cetirizine works by selectively inhibiting the histamine H1 receptors, which are responsible for mediating allergic reactions. By blocking these receptors, cetirizine prevents histamine from binding and exerting its effects, thereby reducing symptoms such as itching, redness, and swelling . The molecular targets include the H1 receptors located on various cells, including those in the respiratory tract and skin.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Two structurally analogous compounds are selected for comparison:

Compound A : C21H23F2N5O3 (UAMC1110-NH2)

- Molecular Weight : 431.44 g/mol .

- Key Differences : Replaces Cl with a second F atom.

- Solubility : Fully soluble in DMSO; formulations for in vivo studies often use cyclodextrin or surfactants to enhance aqueous compatibility .

- Applications : Used in preclinical studies targeting enzymatic pathways (e.g., protease inhibition) .

Compound B : C21H23BrFN5O3 (Hypothetical Brominated Analog)

- Molecular Weight : ~492.79 g/mol (calculated).

- Key Differences : Substitutes Cl with bromine (Br), increasing atomic radius and polarizability.

- Solubility : Expected lower solubility in polar solvents due to Br’s hydrophobicity.

Data Table: Comparative Analysis

Impact of Molecular Weight and Substituents on Properties

- Solubility: Cl in this compound increases lipophilicity compared to Compound A, reducing aqueous solubility but enhancing membrane permeability . Compound B’s higher molecular weight (Br substitution) further decreases solubility, limiting its utility in intravenous formulations .

Thermal Stability :

- Pharmacological Potential: this compound’s balance of lipophilicity (Cl) and electronegativity (F) may optimize tissue penetration and target binding, making it suitable for central nervous system (CNS) targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.